2-Methyl-1H-indol-5-ol

描述

Structure

3D Structure

属性

IUPAC Name |

2-methyl-1H-indol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-4-7-5-8(11)2-3-9(7)10-6/h2-5,10-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWJZBVEVLTXDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157978 |

Source

|

| Record name | 2-Methyl-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13314-85-7 |

Source

|

| Record name | 2-Methyl-1H-indol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13314-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1H-indol-5-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013314857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1H-indol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Core Properties of 2-Methyl-1H-indol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1H-indol-5-ol, also known as 5-hydroxy-2-methylindole, is a heterocyclic aromatic compound belonging to the indole family. The indole nucleus is a crucial structural motif found in a vast array of pharmacologically active molecules and natural products, including the neurotransmitter serotonin. The presence of both a hydroxyl group and a methyl group on the indole scaffold makes 2-Methyl-1H-indol-5-ol a valuable building block and a subject of interest in medicinal chemistry and drug development. This document provides a comprehensive overview of its fundamental properties, synthesis, and biological potential, tailored for a scientific audience.

Core Chemical and Physical Properties

Structural and Identifier Information

| Property | Value |

| IUPAC Name | 2-methyl-1H-indol-5-ol |

| CAS Number | 13314-85-7[1] |

| Molecular Formula | C₉H₉NO[1] |

| Chemical Structure |

|

| Synonyms | 5-Hydroxy-2-methylindole, 2-methyl-5-indolol, 2-methyl-5-hydroxyindole[1] |

Physicochemical Data

| Property | Value / Description | Source Type |

| Molecular Weight | 147.17 g/mol [1] | Computed |

| Physical Form | Light-yellow to red to brown or gray powder or crystals | Experimental |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Water Solubility | Data not available (Expected to have moderate solubility due to polar hydroxyl and amine groups) | - |

| pKa | Data not available | - |

| XLogP3 | 1.7[1] | Computed |

Synthesis and Experimental Protocols

The synthesis of 5-hydroxyindole derivatives like 2-Methyl-1H-indol-5-ol is classically achieved through the Nenitzescu indole synthesis. Furthermore, standardized analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed for its quantification and purity assessment.

Nenitzescu Indole Synthesis

The Nenitzescu reaction is a powerful method for forming 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester. This reaction proceeds via a sequence of a Michael addition, nucleophilic attack by the enamine, and subsequent elimination and rearrangement steps.

Experimental Protocol (General):

-

Reactant Preparation: Dissolve 1,4-benzoquinone in a suitable polar solvent (e.g., acetone, ethanol, or acetic acid).

-

Reaction Initiation: Add an equimolar amount of ethyl β-aminocrotonate to the solution. The reaction is typically performed at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or HPLC until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 5-hydroxyindole-3-carboxylate ester.

-

Hydrolysis and Decarboxylation: The resulting ester is then hydrolyzed (e.g., using aqueous NaOH) and subsequently decarboxylated (by heating in an acidic medium) to yield the final 2-Methyl-1H-indol-5-ol product.

Analytical Protocol: Reverse-Phase HPLC

Quantitative analysis of 2-Methyl-1H-indol-5-ol can be performed using a standard reverse-phase HPLC method with UV detection.

Methodology:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water, Mobile Phase A) and an organic solvent (e.g., acetonitrile or methanol, Mobile Phase B).

-

Gradient Program: Start with a low percentage of Mobile Phase B, and increase linearly over time to ensure separation from impurities and starting materials.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV spectrophotometer, monitoring at the compound's λmax (typically around 270-290 nm for indole derivatives).

-

Quantification: A calibration curve is constructed by plotting the peak area of known standard concentrations versus their concentration. This curve is then used to determine the concentration in unknown samples.

Biological Activity and Potential Applications

While specific signaling pathway interactions for 2-Methyl-1H-indol-5-ol are not extensively characterized in the literature, the broader family of indole derivatives is renowned for a wide range of biological activities. The 5-hydroxyindole scaffold, in particular, is a key feature of the neurotransmitter serotonin, suggesting inherent bioactivity.

Antimicrobial and Antioxidant Potential

The indole nucleus is a common feature in compounds investigated for antimicrobial properties. Studies on various substituted indole derivatives have demonstrated activity against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial membranes, inhibition of essential enzymes, or interference with biofilm formation.

Similarly, the phenolic hydroxyl group at the 5-position suggests that 2-Methyl-1H-indol-5-ol may possess antioxidant properties. Phenolic compounds can act as radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in numerous disease pathologies. Research on related indole-based compounds has confirmed their potential as effective antioxidants.

Given these precedents, 2-Methyl-1H-indol-5-ol represents a promising lead scaffold for the development of novel antimicrobial and antioxidant agents. Further research, including in vitro screening and mechanistic studies, is warranted to fully elucidate its therapeutic potential.

References

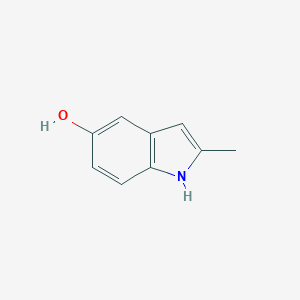

2-Methyl-1H-indol-5-ol chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Methyl-1H-indol-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. It details its chemical identity, physicochemical properties, and relevant experimental protocols. The indole scaffold is a privileged structure in pharmacology, and understanding the characteristics of its derivatives is crucial for the development of novel therapeutic agents.

Chemical Identity and Structure

2-Methyl-1H-indol-5-ol is an aromatic heterocyclic organic compound. It consists of a bicyclic structure, where a benzene ring is fused to a pyrrole ring, with a methyl group substituted at position 2 and a hydroxyl group at position 5.

Chemical Structure:

Physicochemical and Computed Properties

Quantitative data for 2-Methyl-1H-indol-5-ol has been compiled from various chemical databases. These properties are essential for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Weight | 147.17 g/mol | PubChem[1] |

| Monoisotopic Mass | 147.068413911 Da | PubChem[1] |

| LogP | 1.67 | SIELC Technologies[2] |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 1 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Physical Form | Light-yellow to red to brown or gray powder or crystals | Sigma-Aldrich |

| Purity | 97% | Sigma-Aldrich |

| Storage Temperature | Freezer | Sigma-Aldrich |

Synthesis and Experimental Protocols

Below is a generalized workflow for a modern indole synthesis approach, which can be adapted for various substituted indoles.

Caption: A generalized workflow for the synthesis of 2-methyl-indole derivatives via C-H activation.

Experimental Protocol: Analytical High-Performance Liquid Chromatography (HPLC)

A reverse-phase (RP) HPLC method can be utilized for the analysis of 2-Methyl-1H-indol-5-ol.[2] This method is suitable for purity assessment and pharmacokinetic studies.[2]

-

Objective: To separate and quantify 2-Methyl-1H-indol-5-ol.

-

Column: Newcrom R1 reverse-phase column.[2]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier.[2] For applications compatible with mass spectrometry (MS), phosphoric acid should be replaced with formic acid.[2]

-

Detection: UV detection at an appropriate wavelength for the indole chromophore (typically in the range of 220-280 nm).

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities.[2] It is also suitable for use in pharmacokinetic analyses.[2]

Biological Activity and Therapeutic Potential

Indole derivatives are known to possess a wide range of biological activities, making them a focal point in drug discovery.

-

Antimicrobial and Antioxidant Activity: Derivatives of 2-methyl-1H-indole have been synthesized and evaluated for their biological properties.[5] For instance, a series of 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives were synthesized and showed promising antibacterial, antifungal, and antioxidant capabilities.[5] Compounds with chloro and methyl substituents, in particular, demonstrated enhanced biological activities.[5]

-

Enzyme Inhibition: 2-Methylindole is used as a reactant in the synthesis of tryptophan dioxygenase inhibitors, which are being investigated as potential anticancer immunomodulators.[6] It is also a building block for cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors, indicating its relevance in developing anti-inflammatory agents.[6]

-

Serotonin Receptor Agonism: A closely related compound, 2-Methyl-5-hydroxytryptamine (2-methylserotonin), acts as a moderately selective full agonist at the 5-HT3 receptor, highlighting the potential for indole derivatives to interact with key neurological targets.[7]

The logical workflow for discovering such bioactive compounds is outlined below.

References

- 1. 2-methyl-1H-indol-5-ol | C9H9NO | CID 83336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-1H-indol-5-ol | SIELC Technologies [sielc.com]

- 3. iris.unina.it [iris.unina.it]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Methylindole | 95-20-5 [chemicalbook.com]

- 7. 2-Methyl-5-hydroxytryptamine - Wikipedia [en.wikipedia.org]

Physical and chemical properties of 2-Methyl-1H-indol-5-ol

An In-depth Technical Guide to 2-Methyl-1H-indol-5-ol

Introduction

2-Methyl-1H-indol-5-ol is a heterocyclic aromatic compound belonging to the indole family. The indole nucleus is a prevalent scaffold in a multitude of natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-1H-indol-5-ol, detailed experimental protocols for its synthesis and analysis, and workflows relevant to its evaluation in drug discovery and development. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and materials science.

Physical and Chemical Properties

2-Methyl-1H-indol-5-ol is typically a light-yellow to brown or gray powder or crystalline solid. Its core structure consists of a bicyclic system with a fused benzene and pyrrole ring, a methyl group at position 2, and a hydroxyl group at position 5.

Data Summary

The key physical and chemical properties of 2-Methyl-1H-indol-5-ol are summarized in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | 2-methyl-1H-indol-5-ol | [2] |

| Synonyms | 5-Hydroxy-2-methylindole | [2] |

| CAS Number | 13314-85-7 | [3] |

| Molecular Formula | C₉H₉NO | [2] |

| Molecular Weight | 147.17 g/mol | [2] |

| Appearance | Light-yellow to red to brown or gray powder or crystals | |

| Storage Temperature | Freezer | |

| InChI | InChI=1S/C9H9NO/c1-6-4-7-5-8(11)2-3-9(7)10-6/h2-5,10-11H,1H3 | [2] |

| InChIKey | MDWJZBVEVLTXDE-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC1=CNC2=C1C=C(C=C2)O | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 2-Methyl-1H-indol-5-ol. While specific spectra for this compound are not widely published, the expected characteristics can be inferred from its structure and data from analogous compounds.

| Technique | Expected Characteristics |

| ¹H NMR | Signals expected for aromatic protons on the benzene ring (typically in the δ 6.5-7.5 ppm range), a singlet or doublet for the C3-proton of the indole ring, a singlet for the N-H proton (often broad, δ 8.0-8.5 ppm), a singlet for the methyl group protons (δ ~2.4 ppm), and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances for eight distinct aromatic/olefinic carbons (in the δ 100-140 ppm range) and one aliphatic carbon for the methyl group (δ ~10-15 ppm). The carbon bearing the hydroxyl group (C5) and the carbons of the pyrrole ring (C2, C3, C3a, C7a) will have characteristic shifts. |

| Mass Spec (MS) | Under electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z 147. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 148. |

| Infrared (IR) | Characteristic absorption bands for O-H stretching (~3200-3600 cm⁻¹), N-H stretching (~3300-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and C=C aromatic ring stretching (~1450-1600 cm⁻¹). |

Experimental Protocols

This section details methodologies for the synthesis, analysis, and biological evaluation of 2-Methyl-1H-indol-5-ol.

Synthesis Protocol: Nenitzescu Indole Synthesis

The Nenitzescu reaction is a common method for synthesizing 5-hydroxyindoles from benzoquinones and β-enamino esters.[4]

Reactants:

-

1,4-Benzoquinone

-

Ethyl 3-aminocrotonate (or a similar enamine)

-

Solvent: Acetonitrile, Dichloromethane, or Acetone

Procedure:

-

Dissolve 1,4-benzoquinone (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add ethyl 3-aminocrotonate (1.1 equivalents) to the solution at room temperature with stirring.

-

The reaction is typically exothermic and may change color (e.g., to a deep red or brown).

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the resulting crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield 2-Methyl-1H-indol-5-ol.

Analytical Protocol: Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying 2-Methyl-1H-indol-5-ol.[3]

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., Newcrom R1).[3]

-

Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility).[3]

-

Mobile Phase B: Acetonitrile (MeCN).[3]

-

Gradient: A linear gradient starting from a low percentage of Mobile Phase B, increasing over time to elute the analyte and any impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of ~220 nm or ~275 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of 2-Methyl-1H-indol-5-ol in methanol or acetonitrile. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve the sample to be analyzed in the initial mobile phase composition. If analyzing from a biological matrix, perform protein precipitation (e.g., with ice-cold acetonitrile) followed by centrifugation.[5]

-

Analysis: Inject the prepared standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentration. Use this curve to determine the concentration of 2-Methyl-1H-indol-5-ol in the unknown samples.

Biological Assay Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity of a compound.[1] This protocol is used to evaluate the potential anticancer activity of indole derivatives.

Materials:

-

Cancer cell line (e.g., a breast cancer cell line like T47D).[6]

-

96-well cell culture plates.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

2-Methyl-1H-indol-5-ol stock solution (in DMSO).

-

MTT solution (5 mg/mL in PBS).

-

Solubilizing agent (e.g., DMSO).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Treat the cells with various concentrations of 2-Methyl-1H-indol-5-ol (e.g., 0.01 to 100 µM) and a vehicle control (DMSO).[1]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

-

MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[1]

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[1]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of 2-Methyl-1H-indol-5-ol.

Caption: General workflow for the Nenitzescu synthesis of 2-Methyl-1H-indol-5-ol.

Caption: Workflow for the quantitative analysis of 2-Methyl-1H-indol-5-ol by HPLC.

Caption: A logical workflow for assessing cytotoxicity using the MTT assay.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-methyl-1H-indol-5-ol | C9H9NO | CID 83336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl-1H-indol-5-ol | SIELC Technologies [sielc.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Recent Advances in Chemistry and Antioxidant/Anticancer Biology of Monoterpene and Meroterpenoid Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-1H-indol-5-ol (CAS: 13314-85-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1H-indol-5-ol, a member of the hydroxyindole family, presents a scaffold of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, purification, and characterization. While specific biological data for this compound is limited in publicly available literature, this guide explores the potential pharmacological activities based on the known properties of related indole derivatives, including potential roles as an antioxidant, anticancer agent, and modulator of ferroptosis. Detailed experimental protocols for synthesis and analysis are provided to facilitate further research and development efforts.

Chemical and Physical Properties

2-Methyl-1H-indol-5-ol is a solid at room temperature, appearing as a light-yellow to red to brown or gray powder or crystals. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 13314-85-7 | [1] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| IUPAC Name | 2-methyl-1H-indol-5-ol | [1] |

| Synonyms | 5-Hydroxy-2-methylindole, 2-Methyl-5-indolol | [1] |

| Physical Form | Light-yellow to red to brown or gray powder or crystals | |

| Storage Temperature | Freezer |

Synthesis and Purification

The primary synthetic route to 5-hydroxyindole derivatives, including 2-Methyl-1H-indol-5-ol, is the Nenitzescu indole synthesis.[2][3][4][5] This reaction involves the condensation of a p-benzoquinone with a β-aminocrotonic ester.

Experimental Protocol: Nenitzescu Synthesis of 2-Methyl-1H-indol-5-ol

This protocol is a general representation of the Nenitzescu reaction adapted for the synthesis of the title compound.

Materials:

-

p-Benzoquinone

-

Ethyl 3-aminocrotonate

-

Acetone (or another suitable polar solvent)

-

Hydrochloric acid (catalytic amount)

-

Sodium hydroxide solution (for neutralization)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-benzoquinone (1.0 equivalent) in acetone.

-

To the stirred solution, add ethyl 3-aminocrotonate (1.0 equivalent).

-

Add a catalytic amount of hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which is likely the ethyl ester of 2-methyl-5-hydroxy-1H-indole-3-carboxylic acid.

-

The ester is then hydrolyzed to the carboxylic acid using a base such as sodium hydroxide.

-

Decarboxylation of the resulting carboxylic acid by heating yields 2-Methyl-1H-indol-5-ol.

Purification

The crude 2-Methyl-1H-indol-5-ol can be purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent. The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC).

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons on the indole ring, a singlet for the methyl group at the C2 position, a signal for the proton on the nitrogen atom of the indole ring, and a signal for the hydroxyl proton. The aromatic protons will likely appear as a set of multiplets in the downfield region.

-

¹³C NMR: The spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be characteristic of the indole ring system, with the carbon bearing the hydroxyl group appearing at a downfield chemical shift.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (147.17 g/mol ).[1] Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the indole ring.

Potential Biological Activity and Mechanism of Action

While no specific biological activity data for 2-Methyl-1H-indol-5-ol was found, the broader class of indole derivatives is known for a wide range of pharmacological effects. The presence of the 5-hydroxy group, a key feature of the neurotransmitter serotonin, suggests potential interactions with serotonergic pathways.

Potential as a Ferroptosis Inhibitor

Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation. Recent studies have highlighted the potential of hydroxyindoles as inhibitors of ferroptosis. This activity is attributed to their radical-trapping antioxidant properties. Given its structure as a hydroxyindole, 2-Methyl-1H-indol-5-ol is a candidate for investigation as a potential ferroptosis inhibitor.

Potential Anticancer and Antioxidant Activity

Many indole derivatives have demonstrated antiproliferative activity against various cancer cell lines.[6] The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways. Furthermore, phenolic compounds, including hydroxyindoles, are known for their antioxidant properties, which involve scavenging free radicals.

Experimental Protocols for Biological Evaluation

To investigate the potential biological activities of 2-Methyl-1H-indol-5-ol, the following standard in vitro assays can be employed.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

2-Methyl-1H-indol-5-ol stock solution in a suitable solvent (e.g., methanol or DMSO)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the 2-Methyl-1H-indol-5-ol stock solution.

-

In a 96-well plate, add a specific volume of each dilution to the wells.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (typically around 517 nm).

-

Calculate the percentage of DPPH radical scavenging activity.

Materials:

-

Human cancer cell line (e.g., MCF-7, HeLa)

-

Cell culture medium and supplements

-

2-Methyl-1H-indol-5-ol stock solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of 2-Methyl-1H-indol-5-ol and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically around 570 nm).

-

Determine the cell viability and calculate the IC₅₀ value.

Toxicology

No specific toxicological data for 2-Methyl-1H-indol-5-ol was identified in the performed searches. As with any novel compound, it should be handled with appropriate safety precautions in a laboratory setting. For indole derivatives in general, potential hazards can include skin and eye irritation, and harmful effects if swallowed or inhaled.

Conclusion

2-Methyl-1H-indol-5-ol is a readily synthesizable compound with a chemical structure that suggests a range of potential biological activities. While specific experimental data on its pharmacology and toxicology are currently lacking, its relationship to other bioactive indoles and hydroxyindoles makes it a compelling target for further investigation. The experimental protocols and data presented in this guide provide a foundation for researchers to explore the therapeutic potential of this and related compounds. Future studies should focus on a comprehensive evaluation of its biological effects, including its potential as a ferroptosis inhibitor, anticancer agent, and its interactions with various signaling pathways.

References

- 1. 2-methyl-1H-indol-5-ol | C9H9NO | CID 83336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 3. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. synarchive.com [synarchive.com]

- 6. researchgate.net [researchgate.net]

Synthesis of 2-Methyl-1H-indol-5-ol from 5-methoxy-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-1H-indol-5-ol from its precursor, 5-methoxy-2-methyl-1H-indole. The primary transformation discussed is the O-demethylation of the aryl methyl ether. This document details the most common and effective methodologies for this synthesis, including the use of boron tribromide (BBr3) and aluminum chloride (AlCl3). It presents a comparative analysis of these methods through tabulated quantitative data, offers detailed experimental protocols, and visualizes the reaction workflow and a potential biological signaling pathway for the target compound. This guide is intended to serve as a practical resource for researchers in medicinal chemistry and drug development.

Introduction

2-Methyl-1H-indol-5-ol is a valuable heterocyclic compound belonging to the indole family, a structural motif prevalent in numerous natural products and pharmacologically active molecules.[1][2] The 5-hydroxyindole scaffold is of particular interest in medicinal chemistry due to its structural similarity to the neurotransmitter serotonin (5-hydroxytryptamine), suggesting potential interactions with serotonin receptors.[3][4] Indeed, derivatives of 2-methyl-1H-indol-5-ol have been investigated for their biological activities, including the inhibition of human 5-lipoxygenase, an enzyme implicated in inflammatory processes.[5][6]

The synthesis of 2-Methyl-1H-indol-5-ol is most commonly achieved through the demethylation of the readily available starting material, 5-methoxy-2-methyl-1H-indole. This process involves the cleavage of the methyl ether bond to reveal the free hydroxyl group. The selection of an appropriate demethylating agent and the optimization of reaction conditions are critical to achieving high yields and purity. This guide focuses on two widely used Lewis acids for this transformation: boron tribromide (BBr3) and aluminum chloride (AlCl3).

Demethylation Methodologies and Data

The demethylation of 5-methoxy-2-methyl-1H-indole can be effectively carried out using strong Lewis acids. Boron tribromide is a highly efficient but hazardous reagent that typically provides good yields under mild conditions.[7][8] Aluminum chloride offers a less hazardous alternative, though it may require more forcing conditions. The choice of reagent and protocol can be guided by the specific requirements of the synthesis, including scale, functional group tolerance, and safety considerations.

Below is a summary of typical reaction conditions and reported yields for the demethylation of aryl methyl ethers using these reagents. While specific data for the demethylation of 5-methoxy-2-methyl-1H-indole is not extensively reported in the literature, the following tables provide quantitative data for analogous demethylation reactions on structurally similar substrates, which can serve as a strong basis for experimental design.

Table 1: Demethylation of Aryl Methyl Ethers using Boron Tribromide (BBr3)

| Substrate | Reagent Equivalents | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| 2-iodo-3,5-dimethoxybenzaldehyde | 2.2 | Dichloromethane | -78 to RT | 12 | Low | [9] |

| Generic Aryl Methyl Ether | 2.2 | Dichloromethane | 0 to RT | 22 | 79 | [7] |

| Generic Aryl Methyl Ether | 6.1 | Dichloromethane | 0 to 45 | 12 | Not specified | [7] |

| N-[2-(3,4-dimethoxyphenyl)ethyl]phthalimide | Excess | Dichloromethane | -78 to RT | Not specified | 72 (cyclized product) | [10] |

Table 2: Demethylation of Aryl Methyl Ethers using Aluminum Chloride (AlCl3)

| Substrate | Reagent Equivalents | Co-reagent/Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| Ortho-substituted aryl methyl ethers | 1.5 | Dichloromethane | Room Temperature | Several | 90-98 | [11] |

| Eugenol | 1.1 | Sodium Iodide / Acetonitrile | 15-35 | 2-18 | ~90 | |

| 2-formyl-1,4-dimethoxybenzene | Not specified | Sodium Iodide / Acetonitrile | Not specified | Not specified | 84 |

Experimental Protocols

The following are detailed experimental protocols for the demethylation of a generic aryl methyl ether, which can be adapted for the synthesis of 2-Methyl-1H-indol-5-ol from 5-methoxy-2-methyl-1H-indole.

Demethylation using Boron Tribromide (BBr3)

Materials:

-

5-methoxy-2-methyl-1H-indole

-

Boron tribromide (BBr3), 1M solution in dichloromethane (DCM)

-

Anhydrous dichloromethane (DCM)

-

Ice-water

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Argon or Nitrogen gas

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, dissolve 5-methoxy-2-methyl-1H-indole (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Under a positive pressure of argon or nitrogen, slowly add the BBr3 solution (1.1 to 3.0 equivalents per methoxy group) dropwise via the dropping funnel to the stirred solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of ice-water. Caution: This is an exothermic reaction that produces HBr gas. Ensure adequate ventilation in a fume hood.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2-Methyl-1H-indol-5-ol by column chromatography on silica gel.

Demethylation using Aluminum Chloride (AlCl3)

Materials:

-

5-methoxy-2-methyl-1H-indole

-

Anhydrous aluminum chloride (AlCl3)

-

Anhydrous dichloromethane (DCM) or acetonitrile

-

Sodium iodide (NaI) (optional, may enhance reactivity)

-

Dilute hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Argon or Nitrogen gas

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet, suspend anhydrous AlCl3 (1.5 to 4.0 equivalents) in anhydrous DCM or acetonitrile.

-

If using a co-reagent, add sodium iodide (optional, 3.0 equivalents).

-

Add the 5-methoxy-2-methyl-1H-indole (1.0 equivalent) to the suspension.

-

Stir the mixture at room temperature or heat to reflux as required. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the addition of dilute HCl.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude 2-Methyl-1H-indol-5-ol by column chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-Methyl-1H-indol-5-ol.

Caption: General workflow for the synthesis of 2-Methyl-1H-indol-5-ol.

Potential Signaling Pathway: Serotonin Receptor Interaction

Given the structural similarity of 2-Methyl-1H-indol-5-ol to serotonin, a plausible biological target is the serotonin receptor system. The following diagram depicts a simplified G-protein coupled receptor (GPCR) signaling cascade, a common mechanism for serotonin receptors.

Caption: Simplified serotonin receptor (GPCR) signaling pathway.

Conclusion

The synthesis of 2-Methyl-1H-indol-5-ol from 5-methoxy-2-methyl-1H-indole via O-demethylation is a well-established transformation in organic synthesis. This guide has outlined the key methodologies employing boron tribromide and aluminum chloride, providing comparative data from related reactions to inform experimental design. The detailed protocols and visual workflows are intended to equip researchers with the necessary information to successfully perform this synthesis and to understand the potential biological context of the target molecule. Further optimization of the reaction conditions for the specific substrate is encouraged to achieve the desired efficiency and yield for drug discovery and development applications.

References

- 1. Biomedical Importance of Indoles [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Methyl-5-hydroxytryptamine - Wikipedia [en.wikipedia.org]

- 4. Serotonin - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Potential Biological Activity of 2-Methyl-1H-indol-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among the vast family of indole derivatives, 2-Methyl-1H-indol-5-ol presents a simple yet intriguing structure. The presence of a hydroxyl group at the 5-position and a methyl group at the 2-position suggests the potential for diverse biological interactions. While direct and extensive research on 2-Methyl-1H-indol-5-ol is limited, studies on its derivatives have revealed significant potential in several therapeutic areas, including oncology and anti-inflammatory applications. This technical guide consolidates the available data on the biological activities of 2-Methyl-1H-indol-5-ol and its key derivatives, providing insights into its potential as a lead compound for drug discovery and development. We will delve into its demonstrated anticancer and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Anticancer Activity

Derivatives of 2-Methyl-1H-indol-5-ol have demonstrated notable anticancer properties, primarily through the inhibition of tubulin polymerization and the modulation of key enzymes involved in cancer progression.

Quantitative Data for Anticancer Activity of 2-Methyl-1H-indol-5-ol Derivatives

| Compound | Cancer Cell Line | Assay Type | Activity Metric (IC₅₀) | Reference |

| N-(2-methyl-1H-indol-5-yl)-1-naphthalenesulfonamide | Various Human Cancer Cell Lines | In vitro anticancer activity | Nanomolar to low micromolar range | [1][2] |

| 2-methyl-1-{1-[(5-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}propan-2-ol | Castrated nude mice with CWR22R xenograft | In vivo | Suppression of androstenedione-induced intratumoral testosterone production | [3] |

| 2,5-disubstituted indole derivative (2c) | HepG2 (Liver Cancer) | Antiproliferative activity | 13.21 ± 0.30 µM | [4] |

| 2,5-disubstituted indole derivative (3b) | A549 (Lung Cancer) | Antiproliferative activity | 0.48 ± 0.15 µM | [4] |

| 2-(2-((1H-indol-5yl)methylene)hydrazinyl)-4-methylthiazole (1) | A2780 (Ovarian Cancer) | Cytotoxicity | 11.6 µM | [5][6] |

| 2-(2-((1H-indol-5yl)methylene)hydrazinyl)-4-methylthiazole (1) | HeLa (Cervical Cancer) | Cytotoxicity | 22.4 µM | [5][6] |

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole (3) | A2780 (Ovarian Cancer) | Cytotoxicity | 12.4 µM | [5][6] |

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole (3) | HeLa (Cervical Cancer) | Cytotoxicity | 19.4 µM | [5][6] |

| 1-Butyl-5-Hydroxy-2-Methyl-1H-Indole-3- Carboxylic Acid (6a) | MCF-7 (Breast Cancer) | Antiproliferative activity | Not specified | [7] |

| 5-Hydroxy-1-(4-Methoxyphenyl)-2-Methyl-1H-Indole-3-Carboxylic Acid (6d) | MCF-7 (Breast Cancer) | Antiproliferative activity | Not specified | [7] |

Experimental Protocols

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

2-Methyl-1H-indol-5-ol or its derivatives

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin (>99%)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

-

Test compound (2-Methyl-1H-indol-5-ol derivative)

-

Paclitaxel (positive control for polymerization enhancement)

-

Nocodazole (positive control for polymerization inhibition)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Compound Preparation: Prepare a 10x stock solution of the test compound in the polymerization buffer.

-

Reaction Setup: In a pre-chilled 96-well plate on ice, add the polymerization buffer and the test compound.

-

Initiation of Polymerization: Add cold tubulin solution to each well to a final concentration of 3-4 mg/mL.

-

Monitoring Polymerization: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes.

-

Data Analysis: Plot the absorbance as a function of time. The inhibition of tubulin polymerization is determined by the reduction in the rate and extent of the absorbance increase compared to the control. The IC₅₀ value can be calculated from a dose-response curve.[8][9]

This assay determines the inhibitory effect of a compound on the enzymatic activity of 17β-HSD5.

Materials:

-

Purified recombinant human 17β-HSD5

-

Substrate (e.g., androstenedione)

-

Cofactor (NADPH)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Test compound

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, NADPH, and the test compound at various concentrations.

-

Enzyme Addition: Add the purified 17β-HSD5 enzyme to the reaction mixture and incubate for a short period.

-

Initiation of Reaction: Start the reaction by adding the substrate (androstenedione).

-

Monitoring Activity: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺, for a set period.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.[10]

Signaling Pathways and Mechanisms of Action

Several indole derivatives exert their anticancer effects by targeting the microtubule network, which is crucial for cell division. These compounds bind to tubulin, the building block of microtubules, and inhibit its polymerization. This disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis (programmed cell death).

Caption: Inhibition of tubulin polymerization by 2-Methyl-1H-indol-5-ol derivatives.

In hormone-dependent cancers like prostate cancer, the enzyme 17β-hydroxysteroid dehydrogenase type 5 (also known as AKR1C3) plays a critical role in the synthesis of potent androgens. Certain derivatives of 2-Methyl-1H-indol-5-ol can inhibit this enzyme, thereby reducing the production of testosterone and dihydrotestosterone (DHT), which are essential for the growth of prostate cancer cells.

Caption: Inhibition of androgen synthesis via 17β-HSD5 by 2-Methyl-1H-indol-5-ol derivatives.

Anti-inflammatory and Antioxidant Activity

The phenolic hydroxyl group in the 2-Methyl-1H-indol-5-ol structure suggests inherent antioxidant potential, which is often linked to anti-inflammatory effects. While specific quantitative data for the parent compound is scarce, the general properties of phenols and indoles support this hypothesis.

Experimental Protocols

This assay is a common and straightforward method to evaluate the antioxidant activity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

-

2-Methyl-1H-indol-5-ol

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well plate or spectrophotometer cuvettes

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare various concentrations of the test compound and ascorbic acid in methanol.

-

Reaction Mixture: Add 1 mL of the DPPH solution to 1 mL of each sample concentration. A control sample containing only methanol and DPPH solution is also prepared.

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.[11][12]

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

2-Methyl-1H-indol-5-ol

-

LPS

-

DMEM

-

Griess Reagent (for NO measurement)

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Nitric Oxide Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value from a dose-response curve.

Logical Workflow for Screening Biological Activity

The following diagram illustrates a typical workflow for the initial screening and characterization of the biological activities of a compound like 2-Methyl-1H-indol-5-ol.

Caption: A general workflow for evaluating the biological potential of 2-Methyl-1H-indol-5-ol.

Conclusion and Future Directions

While direct evidence for the biological activity of 2-Methyl-1H-indol-5-ol is still emerging, the significant anticancer and anti-inflammatory properties of its derivatives strongly suggest that this core scaffold holds considerable promise for therapeutic applications. The presence of a hydroxyl group offers a site for potential antioxidant activity and for further chemical modification to enhance potency and selectivity.

Future research should focus on a more thorough evaluation of 2-Methyl-1H-indol-5-ol itself in a battery of in vitro and in vivo assays to establish its baseline activity profile. Structure-activity relationship (SAR) studies, by systematically modifying the core structure, will be crucial in identifying the key molecular features responsible for the observed biological effects and in designing more potent and specific drug candidates. The detailed experimental protocols and the understanding of the signaling pathways outlined in this guide provide a solid foundation for researchers to undertake these future investigations and to unlock the full therapeutic potential of 2-Methyl-1H-indol-5-ol and its analogs.

References

- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 2-methyl-1-{1-[(5-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}propan-2-ol: a novel, potent and selective type 5 17β-hydroxysteroid dehydrogenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. interchim.fr [interchim.fr]

- 9. abscience.com.tw [abscience.com.tw]

- 10. erc.bioscientifica.com [erc.bioscientifica.com]

- 11. mdpi.com [mdpi.com]

- 12. ojs.openagrar.de [ojs.openagrar.de]

Spectroscopic Profile of 2-Methyl-1H-indol-5-ol: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Methyl-1H-indol-5-ol, tailored for researchers, scientists, and professionals in drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for acquiring such spectra, and illustrates the typical workflow for spectroscopic analysis.

Please note: While extensive searches have been conducted, experimentally determined and publicly available datasets for 2-Methyl-1H-indol-5-ol are limited. The data presented in the following tables are therefore predicted values based on the analysis of its chemical structure and comparison with similar indole derivatives. These predictions serve as a reference for researchers in the spectroscopic analysis of this compound.

Predicted Spectroscopic Data

The molecular structure of 2-Methyl-1H-indol-5-ol is foundational to predicting its spectroscopic behavior. The presence of an indole ring system, a methyl group, and a hydroxyl group gives rise to characteristic signals in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1]

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H and O-H protons, and the methyl group protons. The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents on the indole ring.

Table 1: Predicted ¹H NMR Data for 2-Methyl-1H-indol-5-ol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H on N-1 | 7.8 - 8.2 | Broad Singlet |

| H on C-7 | 7.0 - 7.2 | Doublet |

| H on C-4 | 6.8 - 7.0 | Singlet |

| H on C-6 | 6.6 - 6.8 | Doublet of Doublets |

| H on C-3 | 6.0 - 6.2 | Singlet |

| OH on C-5 | 4.5 - 5.5 | Broad Singlet |

| CH₃ on C-2 | 2.3 - 2.5 | Singlet |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number of distinct carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for 2-Methyl-1H-indol-5-ol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-5 | 148 - 152 |

| C-2 | 135 - 138 |

| C-7a | 130 - 133 |

| C-3a | 128 - 130 |

| C-7 | 110 - 113 |

| C-4 | 105 - 108 |

| C-6 | 102 - 105 |

| C-3 | 98 - 101 |

| C (Methyl) | 12 - 15 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Predicted IR Absorption Data for 2-Methyl-1H-indol-5-ol

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Phenolic) | 3200 - 3600 | Stretching (Broad) |

| N-H (Indole) | 3300 - 3500 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=C (Aromatic) | 1500 - 1600 | Stretching |

| C-O (Phenolic) | 1200 - 1260 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Methyl-1H-indol-5-ol (C₉H₉NO), the exact mass is approximately 147.0684 g/mol .[2]

Table 4: Predicted Mass Spectrometry Data for 2-Methyl-1H-indol-5-ol

| m/z Value (Predicted) | Interpretation |

| 147 | Molecular Ion (M⁺) |

| 132 | Loss of a methyl group (M⁺ - CH₃) |

| 118 | Loss of an ethyl group (M⁺ - C₂H₅) or subsequent fragmentation |

| 91 | Tropylium ion or related fragment |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of purified 2-Methyl-1H-indol-5-ol in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons (NH and OH).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments are typically sufficient for initial characterization. For unambiguous assignments, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.

IR Spectroscopy Protocol

-

Sample Preparation (Solid): For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be taken and subtracted from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol, acetonitrile, or a mixture with water.

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS, which typically results in a prominent molecular ion peak.

-

Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule and its fragments with high accuracy.

Spectroscopic Analysis Workflow

The identification and characterization of a compound like 2-Methyl-1H-indol-5-ol is a systematic process involving the integration of data from multiple spectroscopic techniques.

Caption: Workflow for Spectroscopic Analysis.

References

Commercial Suppliers and Technical Guide for 2-Methyl-1H-indol-5-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Methyl-1H-indol-5-ol, a heterocyclic compound of interest in pharmaceutical research and drug development. This document outlines its commercial availability, physicochemical properties, potential synthesis strategies, and hypothesized biological activities based on related indole derivatives. Detailed experimental protocols for the evaluation of its biological effects are also provided to facilitate further investigation.

Commercial Availability

2-Methyl-1H-indol-5-ol is available from several commercial chemical suppliers. Researchers can procure this compound for laboratory and development purposes. The following table summarizes key information from some of the suppliers.

| Supplier | CAS Number | Purity | Available Quantities | Physical Form |

| Sigma-Aldrich | 13314-85-7 | ≥97% | 250 mg, 1 g, 5 g | Light-yellow to red to brown or gray powder or crystals |

| BLD Pharm | 13314-85-7 | - | Inquire | - |

| 2a biotech | 13314-85-7 | - | Inquire | - |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2-Methyl-1H-indol-5-ol is crucial for its application in research and development. Key properties are summarized in the table below.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | PubChem[1] |

| Molecular Weight | 147.17 g/mol | PubChem[1] |

| IUPAC Name | 2-methyl-1H-indol-5-ol | PubChem[1] |

| CAS Number | 13314-85-7 | PubChem[1] |

| Physical Form | Light-yellow to red to brown or gray powder or crystals | Sigma-Aldrich |

| Storage Temperature | Freezer | Sigma-Aldrich |

Synthesis and Manufacturing

The synthesis of 5-hydroxyindoles, including 2-Methyl-1H-indol-5-ol, can be achieved through various established methods in organic chemistry. The Nenitzescu indole synthesis is a particularly relevant and widely used method for creating 5-hydroxyindole scaffolds from 1,4-benzoquinones and enamines.[2] Large-scale manufacturing of 5-hydroxy-2-methyl-1H-indole has been reported, indicating the feasibility of producing significant quantities for extensive research and development.[2]

Proposed Synthetic Pathway: Nenitzescu Indole Synthesis

A plausible synthetic route to obtain 2-Methyl-1H-indol-5-ol is outlined below. This is a generalized protocol based on the principles of the Nenitzescu reaction.

Caption: Generalized workflow for the Nenitzescu synthesis of 2-Methyl-1H-indol-5-ol.

Potential Biological Activities and Experimental Protocols

While specific biological data for 2-Methyl-1H-indol-5-ol is limited in publicly available literature, the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Research on structurally related molecules suggests that 2-Methyl-1H-indol-5-ol may exhibit anticancer and serotonin (5-HT) receptor modulatory activities.

Anticancer Potential

Derivatives of 2-methyl-1H-indol-5-amine have been investigated for their anticancer properties. For instance, N-(2-methyl-1H-indol-5-yl)-1-naphthalenesulfonamide has demonstrated remarkable in vitro anticancer activity, promoting G2/M cell cycle arrest and inhibiting tubulin polymerization.[3] This suggests that the 2-methyl-1H-indol-5-yl core may be a valuable scaffold for the development of novel antimitotic agents. Indole-based compounds are known to target tubulin polymerization, a critical process in cell division, making them attractive candidates for cancer therapy.[4][5]

This protocol provides a method to assess the cytotoxic effects of 2-Methyl-1H-indol-5-ol on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

2-Methyl-1H-indol-5-ol

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 2-Methyl-1H-indol-5-ol in cell culture medium from a stock solution in DMSO. Add the dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Experimental workflow for in vitro cytotoxicity testing.

Serotonin Receptor Modulation

The indole nucleus is a core component of serotonin and many of its receptor ligands. It is hypothesized that 2-Methyl-1H-indol-5-ol could interact with serotonin receptors, potentially modulating their activity. This could have implications for its use in neuropharmacology and the treatment of various central nervous system disorders.

This protocol describes a competitive radioligand binding assay to determine the affinity of 2-Methyl-1H-indol-5-ol for a specific serotonin receptor subtype (e.g., 5-HT2A).[6]

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor

-

Cell culture and membrane preparation buffers

-

Assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4)

-

Radioligand (e.g., [³H]Ketanserin)

-

Non-specific binding control (e.g., Mianserin)

-

2-Methyl-1H-indol-5-ol dissolved in DMSO

-

Microplate harvester and filter mats

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Culture and harvest HEK293 cells expressing the 5-HT2A receptor. Prepare cell membranes by homogenization and centrifugation.

-

Binding Assay: In a 96-well plate, add assay buffer, varying concentrations of 2-Methyl-1H-indol-5-ol, radioligand, and the cell membrane preparation. Include wells for total binding (vehicle instead of test compound) and non-specific binding.

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Filtration: Terminate the reaction by rapid filtration through filter mats to separate bound and free radioligand.

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding and generate a competition curve to determine the inhibitory constant (Ki) of 2-Methyl-1H-indol-5-ol.

Hypothesized Signaling Pathway Involvement

Based on the potential biological activities, 2-Methyl-1H-indol-5-ol could modulate key signaling pathways implicated in cancer and neurotransmission.

Tubulin Polymerization and Cell Cycle Arrest

If 2-Methyl-1H-indol-5-ol acts as a tubulin polymerization inhibitor, it would disrupt microtubule dynamics, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis in cancer cells.

Caption: Hypothesized mechanism of action for anticancer activity.

Serotonin Receptor Signaling

As a potential ligand for serotonin receptors, 2-Methyl-1H-indol-5-ol could modulate downstream signaling cascades, such as the Gq-coupled pathway for 5-HT2A receptors, which involves the activation of phospholipase C (PLC) and subsequent downstream effects.

Caption: Potential involvement in the 5-HT2A receptor signaling pathway.

This technical guide provides a foundational understanding of 2-Methyl-1H-indol-5-ol for research and drug development professionals. The information on its commercial availability, properties, and potential biological activities, along with detailed experimental protocols, is intended to support and guide future investigations into this promising compound.

References

- 1. 2-methyl-1H-indol-5-ol | C9H9NO | CID 83336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole-based, Antiproliferative Agents Targeting Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of 2-Methyl-1H-indol-5-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Methyl-1H-indol-5-ol (CAS No: 13314-85-7), a crucial intermediate in pharmaceutical research and development. The following sections detail its properties, hazards, and the necessary precautions for its safe use in a laboratory setting.

Chemical and Physical Properties

2-Methyl-1H-indol-5-ol, also known as 2-methyl-5-hydroxyindole, is a light-yellow to red to brown or gray powder or crystalline solid. Its key physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | PubChem[1] |

| Molecular Weight | 147.17 g/mol | PubChem[1] |

| Appearance | Light-yellow to red to brown or gray powder or crystals | Sigma-Aldrich |

| Purity | 97% | Sigma-Aldrich |

| Storage Temperature | -20°C, Protect from light | GoldBio[2] |

Hazard Identification and Classification

This compound is classified as hazardous. The signal word for 2-Methyl-1H-indol-5-ol is "Warning". The following table summarizes its hazard statements according to the Globally Harmonized System (GHS).

| Hazard Class | Hazard Statement | GHS Code |

| Acute toxicity, Oral | Harmful if swallowed | H302 |

| Skin corrosion/irritation | Causes skin irritation | H315 |

| Serious eye damage/eye irritation | Causes serious eye irritation | H319 |

| Specific target organ toxicity — Single exposure | May cause respiratory irritation | H335 |

A logical workflow for hazard identification and risk assessment is crucial when handling this chemical.

Caption: Hazard Identification and Risk Assessment Workflow.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of 2-Methyl-1H-indol-5-ol.

3.1. Personal Protective Equipment (PPE)

A standard set of PPE should be worn at all times when handling this compound. The following diagram illustrates the recommended PPE.

References

The Indole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The indole nucleus, a bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in medicinal chemistry. Its inherent properties, including the ability to mimic the structure of peptides and bind to a wide array of biological targets, have cemented its status as a "privileged scaffold."[1][2] This guide provides a comprehensive overview of the multifaceted role of the indole core in drug discovery, detailing its application in various therapeutic areas, presenting key quantitative data, outlining experimental protocols, and visualizing complex biological and experimental workflows.

The Indole Scaffold: Chemical Properties and Biological Significance

Structurally, indole consists of a benzene ring fused to a pyrrole ring. This arrangement confers a unique electronic distribution, making it an excellent hydrogen bond donor and allowing for π-π stacking interactions with biological macromolecules.[3] These properties are crucial for its ability to bind to diverse enzyme pockets and receptors.[3][4] The indole scaffold is found in numerous natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin, and potent alkaloids like vincristine.[2][5] Its versatility has led to the development of a multitude of synthetic indole derivatives with a broad spectrum of pharmacological activities, ranging from anticancer and anti-inflammatory to antimicrobial and CNS-related effects.[6][7][8]

Therapeutic Applications of Indole-Containing Drugs

The adaptability of the indole scaffold has been exploited to develop drugs for a wide range of diseases. This section explores its role in three major therapeutic areas: oncology, inflammation, and central nervous system disorders.

Oncology: Targeting Cancer Proliferation and Angiogenesis

Indole derivatives are prominent in cancer therapy, acting through various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and histone deacetylases.[9]

Vinca Alkaloids and Tubulin Inhibition: Natural indole alkaloids like vincristine and vinblastine are cornerstone chemotherapeutic agents that disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[9] Numerous synthetic indole derivatives have been developed to target the colchicine binding site of tubulin, exhibiting potent antiproliferative activities.[5][10]

Tyrosine Kinase Inhibition: Sunitinib, a synthetic indole derivative, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[11][12] It targets VEGFRs and PDGFRs, key drivers of tumor angiogenesis and proliferation.[4][11] By blocking these signaling pathways, sunitinib effectively reduces tumor vascularization and induces cancer cell apoptosis.[11]

Below is a logical diagram illustrating the structure-activity relationship (SAR) for a class of indole-based tubulin inhibitors, highlighting how substitutions at different positions on the indole ring affect their anticancer activity.

Caption: SAR of Indole-Based Tubulin Inhibitors.

Quantitative Data: Anticancer Activity of Indole Derivatives

The following table summarizes the in vitro anticancer activity of selected indole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Specific Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-Thiophene | 3-Arylthio-1H-indole (6-thiophen-3-yl) | Tubulin | MCF-7 | 0.0045 | [13] |

| Indole-Thiophene | 3-Arylthio-1H-indole (7-thiophen-2-yl) | Tubulin | MCF-7 | 0.029 | [13] |

| Indole-Chalcone | Compound 12 | Tubulin | Various | 0.22 - 1.80 | [14] |

| Indole-Benzimidazole | Compound 8 | Tubulin | Various | ~0.05 | [14] |